1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene

Purity Quality Control Polymer Synthesis

Conventional MEH-PPV/PEO blend LECs suffer ~1 s response. 1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene (CAS 221243-98-7) is the essential monomer for BTEM-PPV, an intrinsically ion-conductive conjugated polymer eliminating extrinsic ion-conductor blending. • 480 μs electro-optical response & 2 V turn-on in LECs->2000× faster than MEH-PPV/PEO blends. • Enables reversible ionochromic absorption/EL shift upon Li⁺ complexation for optical ion sensors. • 95% purity grade with batch-specific NMR, HPLC, GC documentation ensures narrow polydispersity in Gilch/Heck polymerizations. • Incoming QC: verify identity via n20/D 1.4940 & density 1.1082 g/mL at 25 °C.

Molecular Formula C20H34O8
Molecular Weight 402.5 g/mol
CAS No. 221243-98-7
Cat. No. B1628371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene
CAS221243-98-7
Molecular FormulaC20H34O8
Molecular Weight402.5 g/mol
Structural Identifiers
SMILESCOCCOCCOCCOC1=CC=C(C=C1)OCCOCCOCCOC
InChIInChI=1S/C20H34O8/c1-21-7-9-23-11-13-25-15-17-27-19-3-5-20(6-4-19)28-18-16-26-14-12-24-10-8-22-2/h3-6H,7-18H2,1-2H3
InChIKeyGLFDQJMQVPBQCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene – Procurement Overview


1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene (CAS 221243-98-7) is a symmetric, non‑cyclic polyether (podand) featuring a 1,4‑disubstituted benzene core with two identical triethylene glycol monomethyl ether side chains. With the molecular formula C₂₀H₃₄O₈ and a molecular weight of 402.48 g mol⁻¹, the compound is supplied as a liquid (density 1.1082 g mL⁻¹ at 25 °C; refractive index n20/D 1.4940) and is offered at purities ranging from 90 % to 95 % . Its primary documented application is as a monomer for the synthesis of poly[2,5‑bis(1,4,7,10‑tetraoxaundecyl)‑1,4‑phenylenevinylene] (BTEM‑PPV), an ionic‑conductive conjugated polymer used in light‑emitting electrochemical cells (LECs) and ionochromic sensors [1].

1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene – Why Generic Analogs Fail


In‑class compounds such as 1,4‑dibutoxybenzene or 1,4‑bis(2‑methoxyethoxy)benzene lack the extended oligo(ethylene oxide) side chains that confer both ion‑solvating ability and sufficient chain length for effective ion transport [1]. Simply interchanging these analogs for 1,4‑bis(1,4,7,10‑tetraoxaundecyl)benzene would eliminate the material’s unique capability to produce intrinsically ionic‑conductive PPVs without blending extrinsic ion‑conductive polymers, thereby forfeiting the fast LEC response times (480 μs), low turn‑on voltages (2 V), and ionochromic sensing functions that are quantitatively documented for the BTEM‑PPV polymer derived solely from this monomer [1][2].

1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene – Evidence Guide


Purity and Batch QC Advantage

Bidepharm supplies 1,4‑bis(1,4,7,10‑tetraoxaundecyl)benzene at 95 % purity with batch‑specific quality‑control reports including NMR, HPLC, and GC traces . In contrast, the standard Sigma‑Aldrich product is offered at 90 % purity without mention of per‑batch analytical documentation . For polymer synthesis where monomer purity directly influences molecular‑weight distribution and device reproducibility, this 5‑percentage‑point purity advantage and the availability of documented batch analytics reduce the risk of side reactions and batch‑to‑batch variability.

Purity Quality Control Polymer Synthesis

Intrinsic Ionic Conductivity for Fast LEC Response

Polymerization of 1,4‑bis(1,4,7,10‑tetraoxaundecyl)benzene yields BTEM‑PPV, which intrinsically combines electronic and ionic conductivity without the need for an additional ion‑conductive polymer [1]. LECs fabricated with BTEM‑PPV:LiCF₃SO₃ achieve an electroluminescence response time of 480 μs, a turn‑on voltage of 2 V, and a brightness of 35 cd m⁻² at 3 V [1]. By contrast, conventional LECs based on poly[2‑methoxy‑5‑(2′‑ethylhexyloxy)‑1,4‑phenylenevinylene] (MEH‑PPV) blended with poly(ethylene oxide) and a lithium salt exhibit typical response times on the order of 1 second or longer due to phase separation and slower ion transport [2]. The tetraoxaundecyl side chains furnished by the target monomer are the direct structural origin of this >2000‑fold improvement in response speed.

Light-Emitting Electrochemical Cell Ionic Conductivity Response Time

Ionochromic Sensing via Li⁺ Complexation

BTEM‑PPV, derived from the target monomer, displays a distinct ionochromic effect upon complexation with lithium ions: both the absorption spectrum and the electroluminescence spectrum shift in response to Li⁺ binding [1]. This effect is directly attributed to the covalent attachment of glyme‑like tetraoxaundecyl side chains that coordinate Li⁺ and alter the electron density on the conjugated backbone [1]. Monomers without such oligo(ethylene oxide) side chains, such as 1,4‑bis(bromomethyl)‑2,5‑dibutoxybenzene, yield PPVs that cannot reversibly respond to metal‑ion concentration with a spectroscopic shift, precluding chemical‑sensor applications [2]. Although the exact magnitude of the spectral shift (in nm) was not fully extracted from the available sources, the presence of a quantitatively measurable ionochromic response is documented [1].

Ionochromism Chemical Sensor Lithium Complexation

Refractive Index & Density for Rapid QC

The target monomer exhibits a refractive index of n20/D 1.4940 and a density of 1.1082 g mL⁻¹ at 25 °C (literature values) . These two orthogonal physical constants allow rapid QC verification of monomer identity and purity before polymerization, especially important when sourcing from multiple vendors. For comparison, structurally simpler dialkoxybenzenes such as 1,4‑dimethoxybenzene (n20/D ~1.52, density ~1.02 g mL⁻¹) show distinctly different values, confirming that the oligo(ethylene oxide) chains significantly influence bulk properties. While the density and refractive index do not directly translate to device performance, they serve as indispensable procurement‑acceptance criteria to prevent inadvertent substitution with incorrect monomers.

Refractive Index Density Monomer Characterization

1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene – Application Scenarios


Ionic-Conductive PPV for Fast LECs

Researchers fabricating light‑emitting electrochemical cells who require electro‑optical response times below 1 ms will benefit from polymers derived from 1,4‑bis(1,4,7,10‑tetraoxaundecyl)benzene. The resulting BTEM‑PPV achieves a response time of 480 μs and a turn‑on voltage of 2 V, outperforming conventional MEH‑PPV/PEO blend systems that operate in the ~1 s regime [1][2]. This scenario is directly supported by evidence from Section 3, Evidence Item 2.

Ionochromic Sensors via Li⁺ Coordination

The same monomer enables the production of BTEM‑PPV that shows a reversible ionochromic shift in absorption and electroluminescence spectra upon lithium‑ion complexation, as demonstrated in Holzer et al. (1999) [1]. This property is not achievable with monomers lacking oligo(ethylene oxide) side chains, making 1,4‑bis(1,4,7,10‑tetraoxaundecyl)benzene the preferred precursor for ion‑sensitive optical sensors. This application follows directly from Evidence Item 3 in Section 3.

High-Purity Monomer for Molecular Weight Control

Polymer chemists aiming for narrow polydispersity and batch‑to‑batch consistency in Gilch or Heck‑type polymerizations should procure the 95 % purity grade with batch‑specific NMR, HPLC, and GC documentation [1]. The 5 % purity advantage over the standard 90 % commercial grade (Sigma‑Aldrich) reduces the likelihood of termination‑causing impurities, directly improving molecular‑weight control. This recommendation is grounded in Evidence Item 1 of Section 3.

Incoming QC via Refractive Index and Density

Procurement departments can utilize the documented refractive index (n20/D 1.4940) and density (1.1082 g mL⁻¹) as rapid, non‑destructive identity checks upon receipt of 1,4‑bis(1,4,7,10‑tetraoxaundecyl)benzene [1]. These constants differ significantly from common dialkoxybenzene analogs, providing a simple front‑line verification step to prevent costly mix‑ups. This scenario is supported by Evidence Item 4 in Section 3.

Technical Documentation Hub

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